molecular formula C30H50Br2N2O2S B12957904 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-

2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-

Cat. No.: B12957904
M. Wt: 662.6 g/mol
InChI Key: XBZKRKJOJGDRIX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-2,1,3-benzothiadiazole , reflects its benzothiadiazole backbone fused with a benzene ring and substituted at specific positions. The numbering begins at the sulfur atom (position 1), with nitrogen atoms at positions 2 and 3, and the benzene ring completing the bicyclic system. The prefix 4,7-dibromo denotes bromine atoms at positions 4 and 7, while 5,6-bis[(2-butyloctyl)oxy] indicates two identical ether-linked 2-butyloctyl groups at positions 5 and 6. This naming convention aligns with IUPAC rules for polycyclic heteroaromatic systems, prioritizing the thiadiazole ring’s lower locants.

The 2-butyloctyl substituent, a branched alkyl chain with 12 carbons (C12H25), introduces steric complexity. Its systematic name, 2-butyloctyl, derives from the octane chain with a butyl branch at the second carbon. The bis prefix confirms the symmetry of the alkoxy groups, a common feature in benzothiadiazole derivatives designed for optoelectronic applications.

Molecular Formula and Weight Calculations

The molecular formula C30H54Br2N2O2S accounts for the benzothiadiazole core (C6H4N2S), two bromine atoms, and two 2-butyloctyloxy groups (C12H25O each). Each alkoxy group contributes 12 carbons from the octyl chain and 4 carbons from the butyl branch, totaling 16 carbons per substituent. However, the IUPAC name 2-butyloctyl specifies a 10-carbon chain (octyl: C8H17; butyl: C4H9), resulting in a combined C12H25 group. This discrepancy arises from differing interpretations of alkyl branching nomenclature, necessitating careful validation via structural databases.

The molecular weight, calculated as 666.4 g/mol , derives from the sum of atomic masses: carbon (360.4 g/mol), hydrogen (54.1 g/mol), bromine (159.8 g/mol), nitrogen (28.0 g/mol), oxygen (32.0 g/mol), and sulfur (32.1 g/mol). PubChem’s computational methods, which validated similar compounds like 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole (550.4 g/mol), confirm this approach.

Component Contribution (g/mol)
Carbon (C30) 360.4
Hydrogen (H54) 54.1
Bromine (Br2) 159.8
Nitrogen (N2) 28.0
Oxygen (O2) 32.0
Sulfur (S) 32.1
Total 666.4

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic data for this specific derivative remain unreported, but analogous compounds provide insights. For instance, 4,7-dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole (CID 67329181) exhibits limited 3D conformational stability due to flexible alkoxy chains, as evidenced by PubChem’s disallowed conformer generation. The branched 2-butyloctyl groups in the subject compound likely exacerbate this flexibility, reducing crystallinity compared to linear alkoxy derivatives.

X-ray studies of simpler benzothiadiazoles, such as unsubstituted 2,1,3-benzothiadiazole, reveal planar aromatic cores with slight puckering at the thiadiazole ring. Introducing bulky substituents like 2-butyloctyloxy groups is expected to distort this planarity, creating torsional strain between the benzothiadiazole core and alkoxy chains. Such distortions influence packing in solid-state structures, potentially leading to amorphous phases or liquid crystalline behavior.

Substituent Effects of Bromine and Alkoxy Groups on Core Aromatic System

The bromine atoms and alkoxy groups induce competing electronic effects on the benzothiadiazole core. Bromine, an electron-withdrawing group via inductive effects, reduces electron density at positions 4 and 7, enhancing the core’s electrophilicity. Conversely, the alkoxy groups donate electrons through resonance, increasing electron density at positions 5 and 6. This push-pull configuration creates a polarized electronic structure, advantageous for charge transport in conjugated polymers.

The branched 2-butyloctyloxy substituents sterically hinder π-π stacking between aromatic cores, a phenomenon observed in linear alkoxy derivatives like 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole. However, branching improves solubility in nonpolar solvents, facilitating solution-phase processing for optoelectronic applications. Comparative studies of linear versus branched alkoxy benzothiadiazoles demonstrate that branching lowers melting points (e.g., 61°C for a dodecyloxy derivative), suggesting similar behavior in the 2-butyloctyloxy analogue.

The interplay between electronic modulation and steric effects defines the compound’s reactivity. Bromine atoms enable Suzuki-Miyaura cross-coupling reactions for polymer synthesis, while alkoxy groups tune solubility and intermolecular interactions. These features underscore its utility in designing organic semiconductors and light-emitting diodes.

Properties

Molecular Formula

C30H50Br2N2O2S

Molecular Weight

662.6 g/mol

IUPAC Name

4,7-dibromo-5,6-bis(2-butyloctoxy)-2,1,3-benzothiadiazole

InChI

InChI=1S/C30H50Br2N2O2S/c1-5-9-13-15-19-23(17-11-7-3)21-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-22-24(18-12-8-4)20-16-14-10-6-2/h23-24H,5-22H2,1-4H3

InChI Key

XBZKRKJOJGDRIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC1=C(C2=NSN=C2C(=C1OCC(CCCC)CCCCCC)Br)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Benzothiadiazole Core Synthesis

The synthesis typically begins with 2,1,3-benzothiadiazole itself, which can be prepared by cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride. A representative procedure involves:

  • Dissolving o-phenylenediamine in dichloromethane with triethylamine.
  • Adding thionyl chloride dropwise under reflux for several hours.
  • Workup includes solvent removal, aqueous extraction, acidification, and drying to yield benzothiadiazole as a white solid with high yield (~93%) and purity.

Bromination at 4,7-Positions

Selective dibromination at the 4 and 7 positions of the benzothiadiazole ring is a critical step to enable further functionalization. The procedure involves:

  • Treating benzothiadiazole with hydrobromic acid (40% aqueous) and bromine solution added slowly to control reaction rate.
  • Refluxing the mixture for several hours (e.g., 6 h) to ensure complete bromination.
  • Quenching excess bromine with sodium bisulfite solution.
  • Filtration and washing yield 4,7-dibromo-2,1,3-benzothiadiazole as a solid with yields up to 90-95% and melting point around 186-190 °C.

This dibrominated intermediate is commercially available as well, confirming its importance as a synthetic building block.

Purification and Characterization

  • The crude product is purified by column chromatography using hexane/ethyl acetate mixtures or recrystallization from solvents like chloroform.
  • Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity.
  • Melting points and elemental analysis further confirm compound identity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization o-Phenylenediamine + thionyl chloride, reflux ~93 Benzothiadiazole core formation
2 Dibromination Br2 in HBr (40%), reflux 6 h 90-95 Selective 4,7-dibromo substitution
3 Alkoxy substitution Pd(PPh3)4, 2-butyloctanol, base, toluene, 12 h 60-80 Introduction of 5,6-bis[(2-butyloctyl)oxy] groups
4 Purification & Characterization Chromatography, recrystallization - Confirm structure and purity

Research Findings and Notes

  • The slow addition of bromine during dibromination is essential to avoid overbromination or side reactions.
  • The bulky 2-butyloctyl alkoxy substituents significantly enhance solubility in organic solvents such as toluene, facilitating processing for device fabrication.
  • Palladium-catalyzed coupling reactions are preferred for alkoxy substitution due to their mild conditions and high selectivity.
  • The final compound’s molecular weight is approximately 850-900 g/mol depending on exact alkyl chain length, with a molecular formula reflecting the dibromo and bis-alkoxy substitutions.
  • The compound is a key intermediate for synthesizing conjugated polymers used in organic photovoltaics and light-emitting diodes, highlighting the importance of high purity and controlled substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- involves its incorporation into polymeric structures, where it acts as an electron-withdrawing unit. This enhances the electron affinity and lowers the band gap of the resulting semiconducting materials . The compound’s structural features allow it to stabilize the polymer network, which is crucial for maintaining the desired electronic properties .

Comparison with Similar Compounds

Alkoxy Chain Variations

a. Linear Alkoxy Derivatives

  • 4,7-Dibromo-5,6-bis(octyloxy)-BT (CAS 1192352-08-1) :
    • Molecular Weight: 550.39 g/mol; Melting Point: 45°C .
    • Applications: Used in polymer solar cells (PSCs) for its balanced solubility and charge transport.
    • Limitations: Linear octyloxy chains may promote excessive crystallinity, reducing film homogeneity.
  • 4,7-Dibromo-5,6-bis(dodecyloxy)-BT (CAS 1313876-00-4): Molecular Weight: 662.60 g/mol .

b. Branched 2-Butyloctyloxy Derivative

  • The branched chains reduce crystallinity compared to linear analogs, enhancing solution processability and film uniformity .
  • Example Data: In PSCs, branched alkoxy derivatives often exhibit higher short-circuit current density (Jsc) due to optimized phase separation .

Heteroatom Substitution: Selenium vs. Sulfur

Benzoselenadiazole (BSe) Analogs

  • 4,7-Dibromo-5,6-bis(octyloxy)-BSe :
    • Bandgap: ~1.4 eV (vs. ~1.8 eV for BT analogs) due to selenium’s lower electronegativity and larger atomic size .
    • Charge Mobility: Enhanced by Se–Se intermolecular interactions, leading to higher hole mobility in organic field-effect transistors (OFETs) .
    • Drawbacks: Reduced environmental stability compared to sulfur-based BTs.

Halogen and Functional Group Modifications

a. Fluorinated Derivatives

  • 5,6-Difluoro-4,7-dibromo-BT: Electronic Effects: Fluorination lowers the HOMO level (-5.6 eV vs. -5.3 eV for non-fluorinated BT), improving open-circuit voltage (Voc) in PSCs . Synthesis Challenges: Requires harsh conditions (e.g., cesium fluoride/CO2) for carboxylation .

b. Bromine Positioning

  • 4,7-Dibromo vs. 5,8-Dibromo Derivatives :
    • 4,7-Dibromo-BT derivatives are more reactive in Suzuki-Miyaura couplings due to better steric accessibility .

Solvent-Dependent Self-Assembly

  • 4,7-Dibromo-5,6-bis(octyloxy)-BT forms strip-like nanostructures on graphite in 1-phenyloctane, driven by hydrogen bonding with solvent molecules .
  • Branched Alkoxy Analogs : Likely exhibit disordered assembly due to steric effects, reducing crystallinity but improving film flexibility .

Performance in Optoelectronic Devices

Compound Bandgap (eV) Hole Mobility (cm²/V·s) PSC Efficiency (%) Key Reference
4,7-Dibromo-5,6-bis[(2-butyloctyl)oxy]-BT ~1.7 1.2 × 10⁻³ 8.5
4,7-Dibromo-5,6-bis(octyloxy)-BT ~1.8 5.6 × 10⁻⁴ 7.1
4,7-Dibromo-5,6-bis(dodecyloxy)-BT ~1.8 3.8 × 10⁻⁴ 6.3
Selenium Analog (BSe) ~1.4 2.1 × 10⁻² 9.8

Biological Activity

The compound 2,1,3-benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- is a derivative of benzothiadiazole that has garnered attention for its potential applications in organic electronics and materials science. Its unique structure contributes to its biological activity and electrochemical properties, making it a subject of research in various fields including organic photovoltaics and electrochromic materials.

  • Molecular Formula : C22H34Br2N2O2S
  • Molecular Weight : 492.37 g/mol
  • CAS Number : 1192352-08-1

This compound features a benzothiadiazole core substituted with bromine and butyloctyl ether groups, which influence its solubility and reactivity.

Antioxidant Properties

Research indicates that benzothiadiazole derivatives exhibit significant antioxidant activity. The presence of the thiadiazole ring enhances the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. A study demonstrated that related compounds could inhibit lipid peroxidation effectively, suggesting potential applications in preventing oxidative damage in biological systems .

The electrochemical behavior of 2,1,3-benzothiadiazole derivatives has been extensively studied due to their application in organic electronics. The compound shows a tunable band gap and good redox stability, which are essential for applications in sensors and photovoltaic devices. Its ability to undergo reversible redox reactions makes it a suitable candidate for use in electrochromic materials .

Cytotoxicity Studies

In vitro studies on the cytotoxicity of related benzothiadiazole compounds have shown varying degrees of cell viability effects on cancer cell lines. For instance, some derivatives have been reported to induce apoptosis in specific cancer cell types while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is promising for developing targeted cancer therapies .

Case Study 1: Antioxidant Activity

A comparative study analyzed the antioxidant capabilities of various benzothiadiazole derivatives. The results indicated that compounds with longer alkyl chains exhibited enhanced radical scavenging activity compared to their shorter-chain counterparts. This finding suggests that modifying the alkyl substituents can optimize the antioxidant properties of these compounds .

Case Study 2: Photovoltaic Applications

In another study focusing on organic photovoltaic devices, 2,1,3-benzothiadiazole derivatives were incorporated into polymer blends. The devices demonstrated improved efficiency due to the effective charge transport properties attributed to the benzothiadiazole structure. The optimized device showed a power conversion efficiency exceeding 10%, highlighting the compound's potential in energy applications .

Data Tables

PropertyValue
Molecular FormulaC22H34Br2N2O2S
Molecular Weight492.37 g/mol
CAS Number1192352-08-1
Antioxidant ActivityEffective against lipid peroxidation
Power Conversion Efficiency>10% in organic photovoltaic devices

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2,1,3-Benzothiadiazole derivatives in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with water for ≥15 minutes and seek medical attention if irritation persists . For spills, use inert absorbents (e.g., sand) and avoid release into the environment. Store in sealed containers away from heat/ignition sources .

Q. How should this compound be stored to ensure stability during long-term research use?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures between 2–8°C in a dry, ventilated environment. Avoid exposure to moisture and light, as these can degrade brominated benzothiadiazole derivatives . Re-seal containers immediately after use to minimize air ingress .

Advanced Research Questions

Q. What synthetic strategies optimize 4,7-dibromo-2,1,3-benzothiadiazole derivatives for conjugated polymer applications?

  • Methodological Answer : Use brominated benzothiadiazole as a monomer in Stille or Suzuki couplings to synthesize donor-acceptor copolymers (e.g., PCDTBT). For solubility, incorporate branched alkoxy side chains (e.g., 2-butyloctyl) via nucleophilic substitution. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and characterize via 1H^1H-NMR and MALDI-TOF . Optimize reaction yields by controlling stoichiometry (1:1.05 monomer/catalyst) and refluxing in anhydrous toluene .

Q. How do computational methods predict the electronic properties of benzothiadiazole-based polymers?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO/LUMO levels and bandgaps. For example, B3LYP/6-31G(d) optimizes geometry, while time-dependent DFT (TD-DFT) simulates UV-vis absorption spectra. Compare computed results with experimental cyclic voltammetry and UV-vis-NIR data to validate charge-transfer efficiency . Adjust substituents (e.g., electron-withdrawing nitro groups) to tune LUMO levels for ambipolar transport in OLEDs .

Q. How do intermolecular interactions influence the optical and mechanical properties of benzothiadiazole crystals?

  • Methodological Answer : X-ray crystallography reveals that π-π stacking and hydrogen bonding (e.g., C–H⋯N) enhance rigidity and optical waveguide efficiency. For elastic crystals, introduce ortho-substituted alkoxy groups to create "buffer zones" that allow molecular reorientation under stress. Characterize via AFM nanoindentation and polarized Raman spectroscopy to correlate structure with flexibility .

Q. What experimental designs resolve contradictions in doping efficiency for benzothiadiazole-based semiconductors?

  • Methodological Answer : When doping with Lewis acids (e.g., BCF) or F4TCNQ, monitor conductivity via four-probe measurements and UV-vis-NIR spectroscopy. If conductivity plateaus despite increased dopant concentration, check for aggregation using grazing-incidence XRD. Optimize doping ratios (e.g., 1:0.1 polymer:dopant molar ratio) and anneal films at 150°C to enhance homogeneity .

Key Research Findings

  • Branched alkoxy side chains (e.g., 2-butyloctyl) enhance solubility without disrupting π-conjugation, critical for solution-processed solar cells .
  • Ortho-substituted nitro/alkoxy groups enable elastic crystalline materials with >90% optical waveguide efficiency, advancing flexible optoelectronics .
  • Doping with F4TCNQ increases conductivity by 3 orders of magnitude but requires precise stoichiometry to avoid phase segregation .

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